5-Chloro-6-methylbenzo [b] thiophene
Description
Contextual Significance of Halogenated and Alkylated Benzo[b]thiophene Architectures in Contemporary Chemistry
The incorporation of halogen atoms and alkyl groups onto the benzo[b]thiophene scaffold is a well-established strategy for modulating the physicochemical and biological properties of the parent molecule. Halogens, such as chlorine, are known to influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding. researchgate.net The electron-withdrawing nature of chlorine can also impact the electron density of the aromatic system, thereby affecting its reactivity in chemical syntheses.
Alkylated benzo[b]thiophenes, on the other hand, benefit from the steric and electronic effects of the alkyl substituent. A methyl group, as seen in 5-Chloro-6-methylbenzo[b]thiophene, can enhance binding to hydrophobic pockets in enzymes and receptors and can also influence the compound's metabolic profile. The combination of both halogen and alkyl substituents can lead to synergistic effects, fine-tuning the molecule's properties for specific applications in medicinal chemistry and materials science.
Detailed research findings on the specific compound 5-Chloro-6-methylbenzo[b]thiophene are limited. However, the study of related structures provides valuable insights. For instance, derivatives of 5-chlorothiophene have been synthesized and investigated for their biological activities, including antibacterial and antifungal properties. researchgate.net Similarly, various methylated benzo[b]thiophenes have been explored for their potential in developing new therapeutic agents.
Strategic Importance of the Benzo[b]thiophene Core in Molecular Design and Synthetic Research
The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds. researchgate.netnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, provides a rigid and planar structure that can effectively interact with a variety of biological targets. rsc.org Its aromatic nature and the presence of a sulfur atom offer unique electronic properties and opportunities for diverse chemical modifications. researchgate.net
The versatility of the benzo[b]thiophene core has led to its incorporation into a wide range of biologically active molecules, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.gov The ability to readily introduce substituents at various positions on the benzo[b]thiophene ring system allows chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. nih.gov
Numerous synthetic methods have been developed to construct the benzo[b]thiophene skeleton and its derivatives, reflecting its importance in organic synthesis. chemistryviews.orgrsc.orgnih.govrsc.orgacs.org These synthetic routes provide access to a vast chemical space of substituted benzo[b]thiophenes, enabling the exploration of new chemical entities with novel biological activities. The strategic placement of substituents, such as the chloro and methyl groups in 5-Chloro-6-methylbenzo[b]thiophene, is a key aspect of the molecular design process aimed at developing new and improved therapeutic agents and functional materials. semanticscholar.org
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClS |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI Key |
ZPQZQIYGLDYWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C=C1Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Chloro 6 Methylbenzo B Thiophene
Mechanistic Pathways of Carbon-Sulfur Bond Formation and Skeletal Rearrangements
The construction of the benzothiophene (B83047) skeleton, a critical step in the synthesis of 5-Chloro-6-methylbenzo[b]thiophene, can be achieved through various synthetic strategies, each with its own mechanistic nuances. A prevalent approach involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, an electrophile, such as a halogen, activates the alkyne, prompting an intramolecular attack from the sulfur atom to form the thiophene (B33073) ring.
Transition-metal-catalyzed reactions have also emerged as powerful tools for benzothiophene synthesis. researchgate.net For instance, palladium-catalyzed C-H arylation of heteroarenes can be employed. organic-chemistry.org Another strategy involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide (B99878) or thiourea. wikipedia.org Gold catalysts can facilitate the synthesis of more complex, disubstituted benzothiophenes. wikipedia.org A more recent approach utilizes the reaction of aryne precursors with alkynyl sulfides, where the in situ generated aryne undergoes nucleophilic attack by the sulfur atom, followed by cyclization to form the benzothiophene core. chemistryviews.org
Skeletal rearrangements can also play a role in the synthesis of substituted benzothiophenes. The Newman-Kwart rearrangement, for example, is a key step in the preparation of some 5-substituted benzo[b]thiophenes and involves the intramolecular migration of an aryl group from an oxygen to a sulfur atom.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds, and the regioselectivity in 5-Chloro-6-methylbenzo[b]thiophene is dictated by a combination of factors: the inherent reactivity of the benzothiophene ring system and the directing effects of the chloro and methyl substituents. The benzothiophene ring itself is a π-electron-rich system, with electrophilic attack generally favoring the 3-position (β-position) of the thiophene ring. researchgate.net
The substituents on the benzene (B151609) ring further modulate this reactivity. The methyl group at the 6-position is an activating group, donating electron density to the ring via induction and hyperconjugation, and is an ortho-, para-director. libretexts.org Conversely, the chloro group at the 5-position is a deactivating group due to its inductive electron withdrawal, yet it is also an ortho-, para-director because of resonance effects where its lone pairs can donate electron density to the ring. pressbooks.pub
The interplay of these directing effects determines the position of incoming electrophiles. The activating methyl group will strongly favor substitution at its ortho positions (positions 5 and 7) and its para position (position 2 of the thiophene ring, though this is less likely due to the inherent preference for the 3-position). The deactivating chloro group will direct incoming electrophiles to its ortho (positions 4 and 6) and para (position 2) positions. The combined influence of these groups, along with the intrinsic reactivity of the benzothiophene nucleus, will ultimately determine the precise pattern of electrophilic substitution.
Table 1: Directing Effects of Substituents on the Benzene Ring of 5-Chloro-6-methylbenzo[b]thiophene
| Substituent | Position | Electronic Effect | Directing Effect |
| Chloro | 5 | Inductively withdrawing, resonance donating | ortho-, para-director (deactivating) |
| Methyl | 6 | Inductively donating, hyperconjugation | ortho-, para-director (activating) |
| Thiophene Ring | Fused | π-electron rich | Favors substitution at the 3-position |
Nucleophilic Substitution and Addition Mechanisms on the Benzothiophene Ring System
Nucleophilic substitution on the benzothiophene ring system is less common than electrophilic substitution but can occur under specific conditions. The chloro substituent at the 5-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, for SNAr to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 5-Chloro-6-methylbenzo[b]thiophene, the methyl group is electron-donating, which disfavors this mechanism. Therefore, harsh reaction conditions would likely be necessary to effect nucleophilic substitution of the chlorine atom. Thiophene and its derivatives are generally more reactive towards nucleophilic substitution than their benzene counterparts. uoanbar.edu.iq
Addition-elimination is another possible mechanistic pathway for nucleophilic substitution on the benzothiophene ring. taylorandfrancis.com In this mechanism, the nucleophile first adds to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com
Oxidative Transformations of the Sulfur Heteroatom: Formation of Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. The oxidation state of the sulfur significantly influences the electronic properties and reactivity of the molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org A facile method for the oxidation of electron-poor benzothiophenes to their corresponding sulfones utilizes an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.net The selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidant.
These oxidative transformations are significant as the resulting sulfoxides and sulfones can exhibit different biological activities and serve as versatile intermediates for further chemical modifications. The electron-withdrawing nature of the sulfoxide and sulfone groups can also impact the reactivity of the aromatic rings in subsequent reactions.
Table 2: Common Oxidizing Agents for the Conversion of Benzothiophenes
| Oxidizing Agent | Product(s) |
| Hydrogen Peroxide (H₂O₂) with catalyst | Sulfoxide, Sulfone |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone |
| Hydrogen Peroxide (H₂O₂) and Phosphorus Pentoxide (P₂O₅) | Sulfone |
Heterocyclic Ring Opening and Desulfurization Processes
The benzothiophene ring system, while aromatic and relatively stable, can undergo ring-opening and desulfurization reactions under specific conditions. These processes are of interest in areas such as the removal of sulfur from fossil fuels and in synthetic organic chemistry for the construction of other molecular frameworks.
Desulfurization of benzothiophene can be challenging due to the stability of the aromatic system. Theoretical studies using density functional theory (DFT) have investigated the mechanisms of desulfurization under inert and oxidative atmospheres. researchgate.net Under inert conditions, the direct attack of hydrogen on the sulfur atom or C-S bonds has high energy barriers. researchgate.net Reductive desulfurization of dibenzothiophene (B1670422), a related compound, has been achieved using a combination of lithium and sodium metal to produce biphenyl. mdpi.comresearchgate.net The corresponding sulfoxide and sulfone derivatives of dibenzothiophene have been shown to undergo desulfurization with increased yields, suggesting that oxidation of the sulfur atom can facilitate C-S bond cleavage. mdpi.comresearchgate.net
Pyrolysis of benzothiophene 1-dioxide has also been studied as a route to ring-opened products. acs.org These desulfurization and ring-opening reactions provide pathways to novel chemical structures and are important for understanding the stability and degradation of benzothiophene derivatives.
Advanced Spectroscopic Characterization Techniques for Probing Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Applications for Structural Elucidation and Substituent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5-Chloro-6-methylbenzo[b]thiophene is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the thiophene (B33073) ring (H2 and H3) typically appear in the range of δ 7.0-8.0 ppm. The protons on the benzene (B151609) ring (H4 and H7) will also resonate in this aromatic region. The methyl group protons will appear as a sharp singlet further upfield, typically around δ 2.4-2.6 ppm.
The exact chemical shifts are influenced by the electronic effects of the substituents. The chlorine atom at the C5 position, being electronegative and electron-withdrawing through induction, will deshield nearby protons, shifting their signals downfield. Conversely, the methyl group at the C6 position is electron-donating, which would shield adjacent protons, causing an upfield shift. The precise positions of the aromatic protons H4 and H7 would be diagnostic of this substitution pattern. For instance, H4, being ortho to the chlorine atom, would likely experience a significant downfield shift.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. Aromatic and heterocyclic carbons typically resonate in the δ 120-150 ppm range. The methyl carbon will appear significantly upfield, usually between δ 15-25 ppm.
Substituent effects are also prominent in ¹³C NMR. The carbon atom directly bonded to the chlorine (C5) will be significantly deshielded (downfield shift) due to the electronegativity of the halogen. The carbon bearing the methyl group (C6) will also show a downfield shift, while the methyl carbon itself will have a characteristic upfield resonance. Computational NMR studies on related heterohelicenes have shown a good correlation between theoretical and experimental chemical shifts, which can aid in the precise assignment of carbon signals. mdpi.com
Heteronuclear Applications: Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous signal assignment.
HSQC correlates the signals of protons with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C3a, C5, C6, and C7a, by observing their long-range couplings to nearby protons. For example, the methyl protons would show an HMBC correlation to C6, C5, and C7.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-6-methylbenzo[b]thiophene Predicted values are based on established substituent effects in benzothiophene (B83047) systems.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 7.3 - 7.5 | 125 - 128 |
| 3 | 7.2 - 7.4 | 122 - 125 |
| 3a | - | 138 - 141 |
| 4 | 7.7 - 7.9 | 123 - 126 |
| 5 | - | 130 - 133 |
| 6 | - | 135 - 138 |
| 7 | 7.5 - 7.7 | 121 - 124 |
| 7a | - | 139 - 142 |
| 6-CH₃ | 2.4 - 2.6 | 18 - 22 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For 5-Chloro-6-methylbenzo[b]thiophene (C₉H₇ClS), the exact mass can be calculated with high precision.
The molecular ion peak [M]⁺• in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). This results in an [M+2]⁺• peak with an intensity of about one-third of the molecular ion peak, which is a clear indicator of the presence of a single chlorine atom.
Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathways of benzothiophene derivatives are well-studied. nih.gov For 5-Chloro-6-methylbenzo[b]thiophene, key fragmentation steps would likely include:
Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment ion at m/z corresponding to the methylbenzothiophene cation.
Loss of a methyl radical: [M - CH₃]⁺, forming a chlorobenzothiophene cation. This is often followed by the loss of a chlorine radical.
Loss of HCS: A characteristic fragmentation of benzothiophenes involves the cleavage of the thiophene ring, leading to the expulsion of a thioformyl radical (HCS•) and the formation of a stable aromatic cation.
Formation of a tropylium ion: In aromatic compounds with a methyl group, rearrangement to a stable tropylium cation ([C₇H₇]⁺ at m/z 91) is a common pathway, though it may be less favored here compared to the loss of the heteroatoms. youtube.com
Table 2: Expected HRMS Fragments for 5-Chloro-6-methylbenzo[b]thiophene
| Fragment Ion Formula | Description of Loss | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₉H₇³⁵ClS]⁺• | Molecular Ion (M)⁺• | 182.0009 |
| [C₉H₇³⁷ClS]⁺• | Molecular Ion Isotope (M+2)⁺• | 183.9979 |
| [C₉H₇S]⁺ | Loss of •Cl | 147.0268 |
| [C₈H₄ClS]⁺ | Loss of •CH₃ | 166.9698 |
| [C₈H₆]⁺• | Loss of HCS• from [M-Cl]⁺ | 102.0469 |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for 5-Chloro-6-methylbenzo[b]thiophene is not publicly available, analysis of related benzothiophene derivatives allows for predictions about its solid-state conformation. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Each technique is governed by different selection rules, making them complementary.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Chloro-6-methylbenzo[b]thiophene would show characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹ (e.g., ~2920 cm⁻¹ and ~2850 cm⁻¹).
C=C aromatic ring stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations appear in the 1300-650 cm⁻¹ region. The pattern of the out-of-plane C-H bending bands in the 900-650 cm⁻¹ range is particularly diagnostic of the substitution pattern on the aromatic rings.
C-S stretching: These vibrations for thiophene and its derivatives are often weak and appear in the 850-600 cm⁻¹ range. iosrjournals.org
C-Cl stretching: A strong band is expected in the 800-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The spectrum would complement the IR data, with strong signals expected for:
Symmetric aromatic ring breathing modes.
C-S-C vibrations within the thiophene ring.
Vibrations involving the C-Cl and C-C(H₃) bonds.
Theoretical calculations using density functional theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental spectra for substituted aromatic compounds. iosrjournals.orgresearchgate.net
Table 3: Key Expected Vibrational Frequencies for 5-Chloro-6-methylbenzo[b]thiophene
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | IR (medium), Raman (strong) |
| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | IR (medium), Raman (strong) |
| Aromatic C=C stretch | 1610 - 1450 | IR (strong), Raman (strong) |
| C-H out-of-plane bend | 900 - 700 | IR (strong) |
| C-Cl stretch | 800 - 600 | IR (strong), Raman (medium) |
| C-S stretch | 850 - 600 | IR (weak), Raman (strong) |
Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides information about the electronic structure and optical properties of a molecule. These properties are dictated by the π-conjugated system of the benzothiophene core and are modulated by the electronic nature of its substituents.
UV-Vis Absorption Spectroscopy: Benzothiophene itself displays strong absorption bands in the UV region corresponding to π→π* electronic transitions. researchgate.net The addition of chloro and methyl substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent molecule.
The chloro group , with its lone pairs of electrons, can act as an auxochrome, participating in resonance with the π-system and shifting the absorption to longer wavelengths.
The methyl group is a weak electron-donating group that also contributes to a slight red shift. The combined effect of these substituents on the extended π-system will influence the HOMO-LUMO energy gap. Studies on substituted thieno[3,2-b] nih.govbenzothiophenes have shown that electron-donating and electron-withdrawing groups can significantly tune the absorption and emission wavelengths. nih.gov
Emission (Fluorescence) Spectroscopy: Many benzothiophene derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. nih.gov The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the heavy chlorine atom could potentially decrease the fluorescence quantum yield through intersystem crossing to the triplet state. The specific emission wavelength and intensity would provide further insight into the electronic nature of the 5-Chloro-6-methylbenzo[b]thiophene molecule. mdpi.com
Quantum Chemical and Computational Approaches to 5 Chloro 6 Methylbenzo B Thiophene
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov DFT methods, such as those employing the B3LYP functional, are widely used to calculate molecular properties like ground-state geometry, vibrational frequencies, and electronic distribution with a good balance of accuracy and computational cost. nih.govtandfonline.com Ab initio calculations, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. numberanalytics.comyoutube.com
The energy and distribution of the HOMO and LUMO in 5-Chloro-6-methylbenzo[b]thiophene are critical indicators of its reactivity. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. Conversely, the LUMO's energy relates to the electron affinity and the ability to accept electrons. nih.gov The HOMO-LUMO energy gap (Egap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govacs.org
In computational studies of related substituted aromatic and heterocyclic systems, DFT calculations are commonly used to determine the energies of these frontier orbitals. tandfonline.comnih.govacs.org For 5-Chloro-6-methylbenzo[b]thiophene, the electron-donating methyl group and the electron-withdrawing chloro group are expected to significantly influence the energy levels and spatial distribution of the HOMO and LUMO, thereby tuning its reactivity towards electrophiles and nucleophiles.
| Compound | Substituents | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| Benzothiazole (B30560) Derivative 1 | None | -5.59 | -1.95 | 3.64 |
| Benzothiazole Derivative 2 | -CH3 (donating) | -5.58 | -1.88 | 3.70 |
| Benzothiazole Derivative 3 | -NO2 (withdrawing) | -6.18 | -3.35 | 2.83 |
Data is illustrative, based on findings for benzothiazole derivatives, to demonstrate substituent effects on FMO energies. nih.gov
The stability of 5-Chloro-6-methylbenzo[b]thiophene is intrinsically linked to the aromaticity of its fused-ring system. Aromaticity can be quantified using various computational indices. These indices provide a measure of the cyclic delocalization of π-electrons, which is a hallmark of aromatic compounds.
Computational methods can calculate several indices to assess aromaticity, including:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of diatropic ring currents and thus, aromaticity.
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway. Computational chemistry is uniquely suited to locate and characterize these fleeting structures. For reactions involving 5-Chloro-6-methylbenzo[b]thiophene, DFT calculations can be employed to model the geometries of transition states.
By mapping the potential energy surface, a reaction coordinate can be traced from reactants to products through the transition state. This analysis provides critical information about the reaction's activation energy, which determines the reaction rate. For example, in studies of C-H/C-H coupling reactions involving benzothiophene (B83047) derivatives, quantum chemical calculations have been used to propose stepwise mechanisms by analyzing the intermediates and transition states. researchgate.net Such analyses for 5-Chloro-6-methylbenzo[b]thiophene could elucidate the regioselectivity of electrophilic substitution or other important reactions, explaining why certain positions on the ring are more reactive than others.
Theoretical Investigations of Substituent Effects (Chloro and Methyl) on Electronic Properties and Reactivity
The chemical behavior of the benzo[b]thiophene core is significantly modulated by its substituents. tandfonline.com In 5-Chloro-6-methylbenzo[b]thiophene, the chloro and methyl groups exert opposing electronic effects that collectively determine the molecule's properties and reactivity.
Chloro Group: As an electron-withdrawing group, the chlorine atom pulls electron density from the aromatic ring through induction. This effect generally deactivates the ring towards electrophilic aromatic substitution. researchgate.net Computationally, this is observed as a lowering of the HOMO energy level and a change in the electrostatic potential map. mdpi.com
Methyl Group: The methyl group is an electron-donating group that enriches the electron density of the aromatic ring through hyperconjugation and a weak inductive effect. This typically activates the ring for electrophilic attack. researchgate.net Theoretical calculations show that electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor. nih.govmdpi.com
The interplay of these two substituents at the 5- and 6-positions creates a unique electronic environment. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights regions of electron richness and deficiency, and by analyzing the distribution of frontier molecular orbitals. These theoretical investigations are crucial for predicting how the molecule will interact with other reagents and for explaining the regioselectivity of its reactions. sciencepub.netnih.gov For example, the combined influence of the chloro and methyl groups will direct incoming electrophiles to specific positions on the benzothiophene skeleton.
| Property | Effect of 5-Chloro Group (Withdrawing) | Effect of 6-Methyl Group (Donating) | Combined Effect on 5-Chloro-6-methylbenzo[b]thiophene |
|---|---|---|---|
| HOMO Energy | Lowers energy | Raises energy | Moderated energy level, depending on the balance of effects |
| LUMO Energy | Lowers energy | Slightly raises energy | Lowered energy, enhancing electron acceptor properties |
| HOMO-LUMO Gap | Generally reduces the gap | Minor effect on the gap | Likely reduced, suggesting increased reactivity |
| Reactivity to Electrophiles | Deactivating | Activating | Moderately activated or deactivated, with specific regioselectivity |
This table presents a qualitative prediction based on established principles of substituent effects in aromatic systems. nih.govresearchgate.netmdpi.com
Functionalization and Derivatization Strategies for 5 Chloro 6 Methylbenzo B Thiophene
Halogen-Mediated Cross-Coupling Chemistry for Diversification and Extended Architectures
The chlorine atom at the C5-position of the benzothiophene (B83047) ring is a critical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended aromatic systems and complex molecular architectures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made their use in cross-coupling reactions highly efficient. nih.govmdpi.com
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used for creating biaryl structures. For 5-chloro-6-methylbenzo[b]thiophene, a Suzuki coupling would replace the C5-chloro atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid.
Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. libretexts.orguwindsor.ca This method allows for the introduction of diverse organic fragments at the C5-position.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for C-C bond formation, typically yielding products with trans stereoselectivity. The reaction of 5-chloro-6-methylbenzo[b]thiophene with various alkenes can introduce vinylated side chains, which can be further functionalized.
Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl chlorides.
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, P(furyl)₃, AsPh₃ | (Not always required) | Toluene, THF, DMF |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, P(t-Bu)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Dioxane |
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalating group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent, at an adjacent position. semanticscholar.orgbaranlab.org In the 5-chloro-6-methylbenzo[b]thiophene system, the heteroatom of the thiophene (B33073) ring (sulfur), the chloro group, and the methyl group can all influence the site of lithiation.
The sulfur atom is a known DMG, generally directing lithiation to the C2 position, which is the most acidic proton on the unsubstituted benzothiophene core. However, the substituents on the benzene (B151609) ring also exert directing effects. The methyl group at C6 can direct lithiation to the C7 position, while the chloro group at C5 can direct it to the C4 position. The ultimate regioselectivity depends on the reaction conditions and the relative strength of these directing groups. Competition experiments on related substituted thiophenes suggest that lithiation often occurs preferentially on the thiophene ring unless it is blocked. nih.gov
Once the lithiated intermediate is formed, it can be "quenched" by reacting it with a wide variety of electrophiles, leading to the introduction of a new functional group at the lithiated position. mdpi.commdpi.com This two-step sequence provides a predictable and efficient route to precisely substituted benzothiophene derivatives that may be difficult to access through other methods. researchgate.netresearchgate.net
The table below illustrates the versatility of this strategy by showing various electrophiles and the corresponding functional groups they introduce.
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohols) |
| Alkyl Halides | CH₃I, BnBr | -CH₃, -Bn (Alkyl/Benzyl) |
| Silyl Halides | (CH₃)₃SiCl (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |
| Disulfides | (CH₃S)₂ | -SCH₃ (Methylthio) |
| Iodine | I₂ | -I (Iodo) |
Modulating Sulfur Oxidation States within the Benzothiophene Framework for Property Tuning
The sulfur atom within the thiophene ring is not merely a passive component of the heterocyclic system; its oxidation state can be deliberately altered to profoundly modify the electronic properties of the entire benzothiophene framework. The thiophene moiety is generally considered electron-rich and can act as an electron donor in conjugated systems. However, oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (S,S-dioxide, O=S=O) transforms it into a potent electron-withdrawing group.
This electronic modulation has significant consequences:
Reactivity: The increased electron-deficient nature of the benzothiophene S,S-dioxide ring system makes it more susceptible to nucleophilic attack, whereas the parent benzothiophene is more prone to electrophilic attack.
Aromaticity: Oxidation to the sulfone disrupts the thiophene's aromaticity, altering its geometry and reactivity. The sulfone can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures.
Physicochemical Properties: The introduction of polar S-O bonds increases the polarity of the molecule, affecting its solubility, crystal packing, and electronic absorption/emission properties.
The oxidation is typically achieved using controlled amounts of specific oxidizing agents.
| Target Oxidation State | Common Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide (S=O) | Hydrogen Peroxide (H₂O₂) | 1 equivalent in acetic acid |
| Sulfone (S,S-Dioxide) | Hydrogen Peroxide (H₂O₂) | >2 equivalents in acetic acid, often with heating |
| Sulfone (S,S-Dioxide) | m-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents in a chlorinated solvent (e.g., DCM) |
| Sulfone (S,S-Dioxide) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | In a polar solvent mixture like MeOH/H₂O |
Functional Group Interconversions on the Benzene and Thiophene Rings for Advanced Chemical Synthesis
Beyond the primary functionalization strategies, interconversion of the existing chloro and methyl groups, as well as substitution at other positions on the rings, provides advanced routes for chemical synthesis.
On the Benzene Ring:
Chloro Group (C5): The C5-chloro group is the primary site for the cross-coupling reactions discussed previously. Direct nucleophilic aromatic substitution (SNAr) of the chlorine is generally challenging as the ring is not activated by strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com Such reactions typically require harsh conditions or specialized catalysts.
Methyl Group (C6): The C6-methyl group is amenable to benzylic functionalization. A common approach is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) to form the 6-(bromomethyl) derivative. This benzylic bromide is a versatile electrophile that can readily undergo SN2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, OR⁻, R₂N⁻) to introduce diverse functionalities.
On the Benzene and Thiophene Rings:
Electrophilic Aromatic Substitution: The benzothiophene system can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation. The thiophene ring is generally more activated towards electrophiles than the benzene ring. In unsubstituted benzothiophene, electrophilic attack typically occurs at the C3-position. The directing effects of the C5-chloro (ortho-, para-directing but deactivating) and C6-methyl (ortho-, para-directing and activating) groups will influence the regioselectivity of substitution on the benzene ring (at C4 and C7), while the C2 and C3 positions of the thiophene ring remain potential sites of reaction. The precise outcome depends on the specific electrophile and reaction conditions.
The table below outlines several key functional group interconversion reactions applicable to the 5-chloro-6-methylbenzo[b]thiophene system.
| Target Position | Reaction Type | Reagents | Resulting Structure/Functional Group |
|---|---|---|---|
| C6-Methyl | Benzylic Bromination | NBS, AIBN | -CH₂Br (Bromomethyl) |
| C6-Bromomethyl | Nucleophilic Substitution (SN2) | NaCN | -CH₂CN (Cyanomethyl) |
| C6-Bromomethyl | Nucleophilic Substitution (SN2) | NaN₃ | -CH₂N₃ (Azidomethyl) |
| Thiophene/Benzene Ring | Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group |
| Thiophene/Benzene Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -C(O)R group |
| Thiophene/Benzene Ring | Halogenation | Br₂, FeBr₃ | Introduction of -Br group |
Advanced Materials Science Applications of Functionalized Benzothiophenes
Design and Synthesis of Organic Semiconductor Materials Based on Benzothiophene (B83047) Scaffolds
The design of organic semiconductor materials hinges on the precise control of molecular structure to achieve desired electronic properties and solid-state packing. The benzothiophene core, a fusion of benzene (B151609) and thiophene (B33073) rings, provides a robust and electronically active platform. The strategic placement of functional groups on this scaffold, such as the chloro and methyl groups in 5-Chloro-6-methylbenzo[b]thiophene, is a key design element. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl group can be leveraged to tune the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. This tuning is critical for matching the energy levels of other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport.
The synthesis of functionalized benzothiophenes for materials science applications often involves multi-step reaction sequences. While specific synthetic routes for 5-Chloro-6-methylbenzo[b]thiophene are not extensively detailed in publicly available literature, general methodologies for the synthesis of substituted benzothiophenes can be inferred. These methods often include reactions such as the cyclization of appropriately substituted precursors. For instance, a common approach involves the reaction of a substituted thiophenol with an α-halo ketone or aldehyde, followed by cyclization. The precise positioning of the chloro and methyl groups would require carefully chosen starting materials with these substituents already in place.
Further functionalization of the 5-Chloro-6-methylbenzo[b]thiophene core, for example, through the addition of extended π-conjugated systems via cross-coupling reactions like Suzuki or Stille couplings, can be envisioned to create more complex molecules with enhanced semiconductor properties. The goal of such synthetic efforts is to produce materials that self-assemble into well-ordered structures in the solid state, as this molecular ordering is paramount for efficient charge transport.
Luminescent and Optoelectronic Systems Development
The development of luminescent and optoelectronic systems, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on materials that can efficiently absorb and/or emit light and transport charge carriers. The inherent electronic properties of the benzothiophene scaffold make it a suitable candidate for inclusion in such systems. The π-conjugated system of 5-Chloro-6-methylbenzo[b]thiophene allows for the absorption of UV-Vis light and has the potential for luminescence (fluorescence or phosphorescence) upon photoexcitation.
In the context of optoelectronic devices, derivatives of 5-Chloro-6-methylbenzo[b]thiophene could potentially be employed as:
Hole-transporting materials: The electron-rich nature of the benzothiophene core makes it suitable for transporting positive charge carriers (holes).
Emissive materials: By extending the conjugation or by incorporating other chromophoric units, the 5-Chloro-6-methylbenzo[b]thiophene scaffold could be part of a molecule that emits light in the visible spectrum.
Donor or acceptor materials in OPVs: The tunable electronic properties of the scaffold could allow for its use as either an electron donor or acceptor material in the active layer of an organic solar cell.
The table below summarizes the potential roles of 5-Chloro-6-methylbenzo[b]thiophene derivatives in optoelectronic systems.
| Device Type | Potential Role of 5-Chloro-6-methylbenzo[b]thiophene Derivative | Key Property |
| Organic Light-Emitting Diode (OLED) | Hole-Transporting Layer | High hole mobility and suitable HOMO level |
| Organic Light-Emitting Diode (OLED) | Emissive Layer | High photoluminescence quantum yield |
| Organic Photovoltaic (OPV) | Donor Material | Broad absorption and appropriate HOMO level |
| Organic Photovoltaic (OPV) | Acceptor Material | Suitable LUMO level and good electron mobility |
Charge Transport and Conductivity Studies in Benzothiophene-Derived Materials
Efficient charge transport is a cornerstone of high-performance organic electronic devices. In organic semiconductors, charge carriers (electrons or holes) hop between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is in turn governed by the molecular packing and orbital overlap.
The substituents on the benzothiophene ring play a crucial role in influencing the molecular packing. The chloro and methyl groups in 5-Chloro-6-methylbenzo[b]thiophene can affect the intermolecular interactions and the resulting solid-state morphology. For example, these groups can influence the herringbone packing angle, a common packing motif in organic semiconductors, which has a direct impact on the electronic coupling and, consequently, the charge mobility.
Theoretical studies, such as those employing density functional theory (DFT), are often used to predict the charge transport properties of new materials. Such calculations can provide insights into the reorganization energy (the energy required to deform the molecule upon charge transfer) and the electronic coupling between adjacent molecules. For 5-Chloro-6-methylbenzo[b]thiophene, such studies would be invaluable in predicting its potential as a charge-transporting material.
Principles of Structure-Property Relationships in Advanced Material Design
The design of advanced materials based on functionalized benzothiophenes is guided by a set of well-established structure-property relationships. These principles allow chemists and materials scientists to rationally design new molecules with targeted properties.
Electronic Properties:
Substituent Effects: The electronic nature of the substituents has a profound impact on the frontier molecular orbital energies. Electron-donating groups, like the methyl group, will raise the HOMO energy level, while electron-withdrawing groups, like the chloro group, will lower both the HOMO and LUMO levels. This allows for the fine-tuning of the band gap and the alignment of energy levels in a device.
π-Conjugation: Extending the π-conjugated system of the benzothiophene core, for instance by adding other aromatic rings, generally leads to a smaller band gap. This results in the absorption and emission of light at longer wavelengths.
Solid-State Properties:
Molecular Packing: The shape of the molecule and the nature of its substituents dictate how it packs in the solid state. This, in turn, determines the charge transport properties. Bulky substituents can hinder close π-π stacking, potentially reducing charge mobility.
Solubility: The choice of substituents also affects the solubility of the material. For solution-processable devices, it is crucial to attach solubilizing groups, such as long alkyl chains, to the benzothiophene scaffold.
The interplay of these factors is complex, and the design of a successful organic semiconductor often involves a trade-off between different properties. For 5-Chloro-6-methylbenzo[b]thiophene, the combination of a small electron-donating group and an electron-withdrawing group on the rigid benzothiophene core represents a specific point in the vast parameter space of possible functionalizations, offering a unique set of electronic and solid-state properties to be explored.
The table below summarizes the key structure-property relationships for benzothiophene-based materials.
| Molecular Feature | Property Affected | Rationale |
| Electron-donating/withdrawing substituents | HOMO/LUMO energy levels, band gap | Alters the electron density of the π-system |
| Extended π-conjugation | Absorption/emission wavelength, band gap | Delocalizes the π-electrons over a larger area |
| Molecular shape and substituents | Solid-state packing, charge mobility | Influences intermolecular interactions and π-π stacking |
| Solubilizing groups (e.g., alkyl chains) | Solubility, processability | Enables deposition from solution for device fabrication |
Future Research Trajectories and Emerging Opportunities in 5 Chloro 6 Methylbenzo B Thiophene Chemistry
Innovation in Sustainable and Atom-Economical Synthetic Methodologies for Functionalized Benzothiophenes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. mdpi.comjocpr.com Future research concerning 5-Chloro-6-methylbenzo[b]thiophene and related structures will increasingly prioritize green chemistry principles, focusing on maximizing atom economy and minimizing waste. jocpr.com
Key areas of innovation include:
C-H Functionalization: Direct C-H functionalization is an inherently atom-economical strategy that avoids the need for pre-functionalized starting materials, thus reducing step counts and waste. nih.gov Metal-free approaches, utilizing methods such as interrupted Pummerer reactions, offer a pathway for the twofold vicinal C-H functionalization of arenes to construct the benzothiophene (B83047) core. nih.govresearchgate.net Future work will likely adapt these methods for the regioselective functionalization of the 5-Chloro-6-methylbenzo[b]thiophene scaffold.
Electrochemical Synthesis: Electrochemically-promoted reactions provide a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or catalysts. organic-chemistry.orgnih.gov This technique allows for the synthesis of benzothiophene motifs under mild, catalyst-free conditions, as demonstrated by the reaction of sulfonhydrazides with internal alkynes. organic-chemistry.orgnih.gov
Photocatalysis: The use of visible light to initiate photoredox catalysis represents another green and efficient synthetic route. organic-chemistry.org Green light irradiation, for instance, can initiate the radical annulation of o-methylthio-arenediazonium salts with alkynes to yield substituted benzothiophenes regioselectively. organic-chemistry.org
Benign Solvents and Catalysts: A significant push is being made to replace harsh solvents and toxic inorganic reagents with environmentally friendly alternatives like ethanol (B145695). nih.gov Copper-mediated halocyclization in ethanol is one such example that provides high yields of halogenated thiophenes under mild conditions. nih.gov Similarly, iodine-catalyzed cascade reactions under metal- and solvent-free conditions present an economical and green approach to benzothiophene derivatives. organic-chemistry.org
These sustainable methodologies promise not only to reduce the environmental impact of producing functionalized benzothiophenes but also to provide access to novel derivatives through unique reaction pathways.
Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies
A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between experimental investigations and theoretical computations provides a powerful tool for elucidating complex reaction pathways, transition states, and intermediates.
Future mechanistic studies on reactions involving the 5-Chloro-6-methylbenzo[b]thiophene core will likely involve:
Density Functional Theory (DFT) Calculations: Computational studies using DFT are increasingly used to rationalize reaction outcomes, such as selectivity in cyclization reactions. nih.gov For instance, DFT can reveal why a selective ipso-addition might be favored over an ortho-attack in certain electrochemical syntheses, leading to a strained quaternary spirocyclization intermediate. nih.gov Such calculations are also invaluable for understanding the electronic structure and properties of both ground and excited states of benzothiophene derivatives. mdpi.com
Kinetic Studies: Experimental kinetic studies provide crucial data on reaction rates and orders, which are essential for validating proposed mechanisms. researchgate.net When combined with computational modeling, these studies can offer a comprehensive picture of the reaction energy profile.
Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates proposed by theoretical models. This experimental validation is key to confirming mechanistic hypotheses.
Combined Approaches for Complex Systems: The effect of different synthetic techniques (e.g., microwave irradiation vs. ultrasonication) on the final structure of a product can be explored through a combination of experimental characterization (FTIR, UV-visible) and theoretical calculations. rsc.orgresearchgate.net This dual approach can confirm, for example, whether a benzoquinone moiety is retained or converted to a hydroquinone (B1673460) during polymerization with a thiophene (B33073) derivative. rsc.orgresearchgate.net
By integrating these approaches, researchers can move beyond empirical observations to a predictive understanding of reactivity, enabling the rational design of more selective and higher-yielding syntheses for complex benzothiophene targets.
Rational Design of Functionalized Benzothiophenes with Tailored Electronic and Optical Properties
Functionalized benzothiophenes are highly promising materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.combgu.ac.ilresearchgate.net The rational design of these molecules—purposefully modifying their structure to achieve specific electronic and optical properties—is a major frontier in materials chemistry. rsc.org
Key strategies for tailoring the properties of benzothiophene derivatives include:
Structural Modification and Functionalization: The electronic properties of the benzothiophene core are profoundly influenced by the nature and position of substituents. researchgate.net Introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the material's charge transport capabilities and optical absorption/emission spectra. nih.govmdpi.com The presence of bromine atoms, for example, provides a handle for further functionalization via cross-coupling reactions, allowing for fine-tuning of optoelectronic properties. mdpi.com
Sulfur Oxidation: The chemical oxidation of the thiophene sulfur atom into a sulfoxide (B87167) or sulfone group is a powerful strategy to modulate the electronic structure. mdpi.comnih.gov This transformation changes the electron-donating thienyl sulfur into a strong electron-accepting group, which significantly impacts fluorescence, redox properties, and frontier orbital energies. mdpi.com
Computational Prediction: Quantum chemical calculations (DFT and TDDFT) are indispensable for predicting the electronic properties of designed molecules before their synthesis. mdpi.com These methods can accurately forecast frontier orbital energies, ionization potential, electron affinity, and absorption spectra, guiding synthetic efforts toward molecules with the most promising characteristics for a given application. mdpi.comnih.gov
By systematically studying these structure-property relationships, researchers can design and synthesize novel 5-Chloro-6-methylbenzo[b]thiophene derivatives with properties precisely tailored for advanced electronic and photonic devices.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The development of advanced functional materials based on benzothiophenes is an inherently interdisciplinary endeavor, requiring close collaboration between synthetic organic chemists and materials scientists. While chemists devise new molecular structures and synthetic routes, materials scientists investigate the solid-state properties and performance of these molecules in devices. bgu.ac.il
Emerging opportunities at this interface include:
Organic Semiconductors: Benzothiophene derivatives, particularly those based on the bgu.ac.ilbenzothieno[3,2-b] bgu.ac.ilbenzothiophene (BTBT) core, are known for their high charge carrier mobility and stability, making them excellent candidates for OFETs. mdpi.comresearchgate.net Interdisciplinary research focuses on how molecular design influences crystal packing, thin-film morphology, and ultimately, charge transport in the solid state. rsc.orgrsc.org
Covalent Organic Frameworks (COFs): Benzothiophene units can be incorporated as building blocks into porous crystalline polymers known as COFs. rsc.org These materials possess high surface areas and tunable structures, with applications in areas like electrocatalysis. Research in this area combines advanced polymer synthesis with materials characterization and performance testing to understand how the conjugated structure of the COF influences its catalytic selectivity. rsc.org
Thermal and Physical Properties: The performance and longevity of organic electronic devices depend on the physical properties of the materials used. Interdisciplinary studies combining synthesis with techniques like scanning thermal microscopy and molecular dynamics calculations can reveal key properties like thermal conductivity at the nanoscale, providing insights that are crucial for designing thermally stable devices. rsc.org
The continued collaboration between these fields will be essential for translating the potential of novel molecules like functionalized 5-Chloro-6-methylbenzo[b]thiophene into tangible technological advancements.
Q & A
Q. What are the optimal synthetic routes for preparing 5-chloro-6-methylbenzo[b]thiophene, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclodehydration using thionyl chloride (SOCl₂) with substituted cinnamic acids or arylpropanoic acids. For example, reacting 3-(5-chloro-6-methylphenyl)propanoic acid with excess SOCl₂ and pyridine at 120–125°C yields the target compound . Key factors include:
- Temperature control : Higher temperatures (120–125°C) favor cyclization over side reactions.
- Catalytic base : Pyridine neutralizes HCl generated during the reaction, improving yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the pure product.
- Data Table :
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-(5-chloro-6-methylphenyl)propanoic acid | SOCl₂, pyridine, 120°C | 69 | >95 |
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of 5-chloro-6-methylbenzo[b]thiophene?
- Methodology :
- ¹H NMR : Look for aromatic protons in the benzo[b]thiophene ring (δ 7.2–7.8 ppm) and methyl group protons (δ 2.5 ppm, singlet) .
- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 182.67 confirms the molecular formula C₉H₇ClS .
- IR : Absorbance at 750–780 cm⁻¹ (C-Cl stretch) and 2900–3000 cm⁻¹ (C-H stretch of methyl group) .
Q. What solvents and reaction conditions are suitable for functionalizing 5-chloro-6-methylbenzo[b]thiophene in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DMF/H₂O (3:1) solvent system at 80°C. The chloro substituent acts as a leaving group .
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with toluene as the solvent and Cs₂CO₃ as the base at 100°C .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of substituted benzo[b]thiophenes be addressed?
- Methodology : Meta-substituted starting materials often produce mixtures of 5- and 7-substituted benzo[b]thiophenes. To control regioselectivity:
- Use steric directing groups (e.g., bulky substituents) to bias cyclization .
- Apply computational modeling (DFT) to predict thermodynamic favorability of ring closure pathways .
- Example : 5-Chloro-6-methylbenzo[b]thiophene is selectively formed from 3-(5-chloro-6-methylphenyl)propanoic acid due to the methyl group’s steric hindrance .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Methodology :
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomerism) causing splitting anomalies .
- 2D NMR (COSY, NOESY) : Confirm coupling between protons and spatial proximity of substituents .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. What strategies improve the stability of 5-chloro-6-methylbenzo[b]thiophene derivatives under ambient conditions?
- Methodology :
- Protection of reactive sites : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce oxidation susceptibility .
- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent degradation .
- Stability Testing : Monitor decomposition via HPLC at regular intervals under varying pH and temperature conditions .
Q. How can computational methods (e.g., DFT, MD) predict the reactivity of 5-chloro-6-methylbenzo[b]thiophene in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro group’s σ-hole enhances electrophilicity at C-5 .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .
Safety and Best Practices
Q. What safety protocols are critical when handling thionyl chloride in benzo[b]thiophene synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
